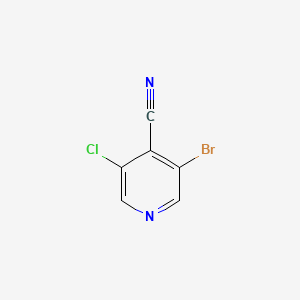
3-broMo-5-chloropyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-broMo-5-chloropyridine-4-carbonitrile is a chemical compound with the CAS Number: 1335052-66-8 . It has a linear formula of C6H2BRCLN2 . The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic devices.
Molecular Structure Analysis
The molecular structure of 3-broMo-5-chloropyridine-4-carbonitrile is represented by the InChI code: 1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . The molecular weight of the compound is 217.45 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Regioselective Hydrodehalogenation and Synthesis Applications
A study by Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles. This process is critical for generating derivatives of 3-bromo-5-chloropyridine-4-carbonitrile for further chemical reactions and studies, showcasing its utility in synthesizing novel compounds with potential applications in various fields of chemistry and materials science (Ioannidou & Koutentis, 2011).
Antimicrobial Activity
Bogdanowicz et al. (2013) utilized a derivative of 3-bromo-5-chloropyridine-4-carbonitrile for the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity. This research indicates the compound's role in developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Bogdanowicz et al., 2013).
Chemical Transformations and Reactivity
Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to 3-amino-substituted derivatives in high yields. This study provides insights into the compound's reactivity and potential for creating a variety of chemically significant derivatives (Kalogirou & Koutentis, 2014).
Spectroscopic Analysis and Molecular Structure
Research by Tranfić et al. (2011) on a pyridine derivative closely related to 3-bromo-5-chloropyridine-4-carbonitrile, involving X-ray and spectroscopic analysis, sheds light on its structural and spectroscopic properties. Such studies are pivotal for understanding the molecular characteristics that influence the compound's utility in further scientific applications (Tranfić et al., 2011).
Computational Studies and Molecular Dynamics
Arulaabaranam et al. (2021) conducted computational calculations to evaluate the molecular structure, energy, and biological significance of a derivative of 3-bromo-5-chloropyridine-4-carbonitrile. This research highlights the compound's potential in drug discovery and development, emphasizing its role in molecular docking and dynamics studies (Arulaabaranam et al., 2021).
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
It is known to affect the respiratory system .
Biochemical Pathways
The biochemical pathways affected by 3-bromo-5-chloropyridine-4-carbonitrile are currently unknown . More studies are required to understand the compound’s impact on cellular processes and signaling pathways.
特性
IUPAC Name |
3-bromo-5-chloropyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKYDNBZYMFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)
![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)
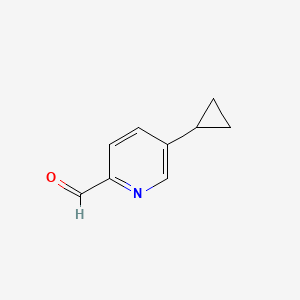
![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)


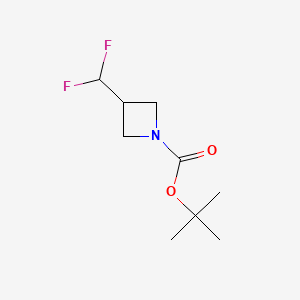
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)

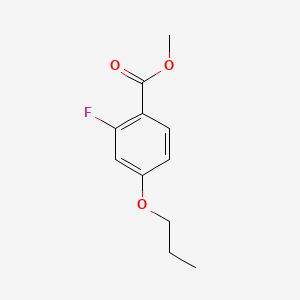
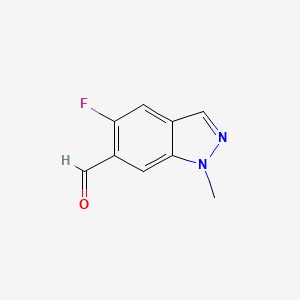
![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B567072.png)
![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)